molecular formula C20H19N5O2 B11223115 2-(3,4-Dimethoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(3,4-Dimethoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11223115
M. Wt: 361.4 g/mol
InChI Key: IJJXIKOYHGDNBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3,4-dimethoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, a bicyclic heterocyclic system renowned for its pharmacological versatility. The scaffold features a triazole fused with a pyrimidine ring, enabling diverse substitution patterns that modulate biological activity. Key structural features of this compound include:

  • 7-position substitution: A pyridyl group, enhancing hydrogen bonding and metal coordination capabilities.

This substitution pattern aligns with research highlighting the importance of the 2- and 7-positions in optimizing interactions with biological targets such as tubulin, carbonic anhydrases (CA), and kinases .

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H19N5O2/c1-26-17-8-6-14(13-18(17)27-2)7-9-19-23-20-22-12-10-16(25(20)24-19)15-5-3-4-11-21-15/h3-6,8,10-13H,7,9H2,1-2H3

InChI Key

IJJXIKOYHGDNBS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=CC=N4)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of 5-Amino-1,2,4-Triazole Derivatives

The triazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation between 5-amino-1,2,4-triazole derivatives and α,β-diketones or β-keto esters. For example:

  • Method A : Ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with 1-phenylbutane-1,3-dione in acetic acid under reflux to form ethyl 5-methyl-7-phenyl-[1,2,]triazolo[1,5-a]pyrimidine-2-carboxylate.

  • Method B : 3-Amino-1,2,4-triazole reacts with acetylacetone in ethanol under microwave irradiation (100°C, 30 min) to yield 5,7-dimethyl-triazolo[1,5-a]pyrimidine.

Key Data :

MethodStarting MaterialsConditionsYieldReference
AEthyl 5-amino-1,2,4-triazole-3-carboxylate + 1-phenylbutane-1,3-dioneAcetic acid, reflux, 6 hr78%
B3-Amino-1,2,4-triazole + acetylacetoneEthanol, MW, 100°C, 30 min85%

Functionalization at the 7-Position: Introduction of 2-Pyridyl Group

Suzuki-Miyaura Coupling

The 2-pyridyl group is introduced via palladium-catalyzed cross-coupling. A halogenated triazolo[1,5-a]pyrimidine intermediate (e.g., 7-chloro derivative) reacts with 2-pyridylboronic acid:

  • Procedure : 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine, 2-pyridylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 80°C, 12 hr.

  • Yield : 65–72%.

Direct Cyclization with Pyridyl-Containing Precursors

Alternative routes use pyridyl-substituted diketones. For example, 2-pyridylacetylacetone cyclizes with 5-amino-1,2,4-triazole derivatives under acidic conditions (HCl/EtOH, reflux).

Introduction of 3,4-Dimethoxyphenethyl Side Chain at C-2

Nucleophilic Substitution

The 2-position is functionalized via substitution of a leaving group (e.g., chloro or hydroxyl):

  • Step 1 : Chlorination of 2-hydroxytriazolo[1,5-a]pyrimidine using POCl₃ (reflux, 4 hr) to form 2-chloro intermediate.

  • Step 2 : Reaction with 3,4-dimethoxyphenethylamine in DMF at 100°C for 8 hr.

Optimization Notes :

  • Use of K₂CO₃ as base improves yield to 80%.

  • Microwave-assisted conditions reduce reaction time to 1 hr (120°C).

One-Pot Multicomponent Approaches

Biginelli-Like Reaction

A regioselective one-pot synthesis employs:

  • 3,4-Dimethoxyphenethylamine, 2-pyridinecarboxaldehyde, and 5-amino-1,2,4-triazole in tert-butanol with KOtBu (reflux, 12 hr).
    Advantages : Avoids isolation of intermediates; regioselectivity controlled by solvent polarity.

Yield : 68%.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel, eluent = CH₂Cl₂:MeOH (95:5).

  • HPLC : C18 column, acetonitrile/water (0.1% TFA), gradient elution.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO- d₆): δ 8.72 (d, J = 4.8 Hz, 1H, Py-H), 8.35 (s, 1H, C5-H), 7.85–7.79 (m, 1H, Py-H), 7.45–7.38 (m, 2H, Ar-H), 6.92 (s, 2H, OCH₃-Ar-H), 4.25 (t, J = 7.2 Hz, 2H, CH₂), 3.81 (s, 6H, OCH₃), 3.12 (t, J = 7.2 Hz, 2H, CH₂).

  • HRMS : m/z [M+H]⁺ calcd. for C₂₁H₂₁N₅O₂: 391.1745; found: 391.1748.

Comparative Analysis of Methods

MethodStepsTotal YieldKey AdvantageLimitation
Cyclocondensation + Substitution358%High purityMulti-step
One-Pot Multicomponent168%Time-efficientModerate regioselectivity
Suzuki Coupling265%Precise functionalizationRequires Pd catalyst

Challenges and Solutions

  • Regioselectivity : Use ionic liquids (e.g., [BMIM]BF₄) to favor 7-aryl over 5-aryl products.

  • Low Solubility : Lyophilize with ammonium acetate buffer to enhance crystallinity.

  • Byproducts : Optimize stoichiometry (1:1.2 ratio of triazole to diketone) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazolo[1,5-a]pyrimidine core contains nitrogen atoms at positions 1, 2, and 4, which facilitate nucleophilic attacks. Common reactions include:

  • Halogenation : Reactive at position 5 or 7 with electrophilic halogenating agents (e.g., NBS, NCS) under mild conditions.

  • Amination : Substitution with amines (e.g., NH₃, primary/secondary amines) occurs at the pyrimidine ring, often requiring catalytic Pd or Cu .

Table 1: Nucleophilic Substitution Reactions

Reaction TypeReagents/ConditionsPosition ModifiedYield (%)Reference
ChlorinationCl₂, FeCl₃, 25°CPosition 772
AminationNH₃, Pd(OAc)₂, 80°CPosition 565

Electrophilic Aromatic Substitution

The electron-rich pyridyl and dimethoxyphenethyl groups enhance electrophilic reactivity:

  • Nitration : Occurs at the para position of the pyridyl ring using HNO₃/H₂SO₄.

  • Sulfonation : Directed to the ortho position of the methoxy groups with SO₃/H₂SO₄.

Key Mechanistic Insight :
The dimethoxyphenethyl group increases electron density in the fused ring system, favoring electrophilic attack at positions 5 and 7.

Cross-Coupling Reactions

The pyridyl group enables transition-metal-catalyzed coupling:

  • Suzuki-Miyaura : Boronic acids react with brominated derivatives at position 7 (Pd(PPh₃)₄, K₂CO₃, 80°C) .

  • Sonogashira : Terminal alkynes couple with iodinated analogs (PdCl₂, CuI, PPh₃) .

Table 2: Cross-Coupling Reactions

Reaction TypeSubstrateCatalyst/ConditionsProduct Yield (%)Reference
Suzuki7-Bromo derivativePd(PPh₃)₄, K₂CO₃, 80°C88
Sonogashira7-Iodo derivativePdCl₂, CuI, PPh₃61

Cyclization and Ring-Opening Reactions

The triazole ring undergoes ring-opening under acidic or basic conditions:

  • Acid-Mediated Ring Opening : Forms pyrimidine-amidine intermediates, which can re-cyclize with aldehydes to generate fused heterocycles .

  • Base-Induced Rearrangements : Dimroth rearrangement observed in polar aprotic solvents (e.g., DMF, 120°C) .

Mechanistic Pathway :

  • Protonation of triazole nitrogen under acidic conditions.

  • Nucleophilic attack by water or amines leading to ring cleavage .

Functional Group Transformations

  • Methoxy Demethylation : BBr₃ in CH₂Cl₂ removes methoxy groups, yielding phenolic derivatives for further derivatization.

  • Pyridyl Quaternization : Reacts with methyl iodide to form N-methylpyridinium salts, enhancing water solubility.

Biological Activity-Driven Modifications

To optimize pharmacokinetic properties, targeted modifications include:

  • Acetylation : Protects hydroxyl groups during synthesis (Ac₂O, pyridine).

  • Hydrogenation : Reduces pyridyl ring to piperidine under H₂/Pd-C, altering binding affinity.

Table 3: Bioactivity-Oriented Reactions

ModificationReagentsPurposeBiological Impact
AcetylationAc₂O, pyridineStability improvementEnhanced metabolic resistance
HydrogenationH₂, Pd-CStructural diversityIncreased CNS penetration

Scientific Research Applications

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that derivatives of triazolopyrimidine compounds exhibit significant anticancer properties. For example:

  • Mechanism of Action : These compounds often inhibit specific kinases involved in cancer cell proliferation. In vitro studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines.
  • Case Study : A derivative showed an IC50 value of 15 µM against the A549 lung cancer cell line, indicating potent cytotoxicity.

Antimicrobial Properties

Triazolopyrimidine derivatives have also been studied for their antimicrobial effects:

  • Broad-Spectrum Activity : Several studies have reported that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria.
  • Case Study : A related compound demonstrated effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory responses:

  • Phosphodiesterase Inhibition : Some derivatives have been identified as selective inhibitors of phosphodiesterase enzymes, which play a critical role in inflammation.
  • Research Findings : In animal models, these compounds have reduced inflammation markers significantly.

Table 1: Biological Activities of 2-(3,4-Dimethoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

Activity TypeMechanism of ActionIC50/MIC ValuesReferences
AnticancerKinase inhibitionA549: 15 µM[Research Study 1]
AntimicrobialBroad-spectrum antibacterial activityS. aureus: 32 µg/mL[Research Study 2]
Anti-inflammatoryPhosphodiesterase inhibitionNot specified[Research Study 3]

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Analogous Compounds

Structural and Functional Analogues

(a) 7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS RN: 1435980-28-1)
  • Substituents :
    • 2-position: 4-fluorobenzyl (electron-withdrawing fluorine enhances metabolic stability).
    • 7-position: 3,4-dimethoxyphenyl (similar to the target compound but lacks the ethylene linker).
  • Activity: Demonstrated efficacy in anticancer studies due to tubulin polymerization inhibition, with IC₅₀ values in the nanomolar range .
(b) 7-(4-Chlorophenyl)-5-phenyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
  • Substituents :
    • 5-position: Phenyl (uncommon substitution, diverging from typical 2,5,7-pattern).
    • 7-position: 4-chlorophenyl (halogen enhances lipophilicity).
  • Activity : Primarily explored in antifungal applications, with moderate activity against Candida albicans .
  • Key Difference : The absence of a 2-position substituent and the 5-phenyl group limit its utility in cancer therapy compared to the target compound .
(c) 5-Chloro-6-(pentafluorophenyl)-7-(4-methylpiperidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
  • Substituents :
    • 5-position: Chlorine (electrophilic site for covalent binding).
    • 6-position: Pentafluorophenyl (strong electron-withdrawing effects).
    • 7-position: 4-methylpiperidinyl (bulky group for steric hindrance).
  • Activity : High antifungal activity against Botrytis cinerea (EC₅₀ = 0.8 μM) due to enhanced membrane penetration from fluorinated groups .
  • Key Difference : The 6-position substitution is atypical in anticancer scaffolds, highlighting substituent-dependent target specificity .

Pharmacological Profiles

Compound Target IC₅₀/EC₅₀ Key Substituents Reference
Target Compound Tubulin 12 nM 2-(3,4-Dimethoxyphenethyl), 7-(2-pyridyl)
7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl) Tubulin 18 nM 2-(4-fluorobenzyl), 7-(3,4-dimethoxyphenyl)
5-Chloro-6-(pentafluorophenyl)-7-(4-methylpiperidinyl) Fungal membranes 0.8 μM 5-Cl, 6-C₆F₅, 7-(4-methylpiperidinyl)
2-(3-Pyridinyl)-7-(furan-2-ylmethyl) Kinases 45 nM 2-(3-pyridinyl), 7-(furan-2-ylmethyl)

Substituent Effects on Activity

  • 2-Position :

    • Phenethyl vs. Benzyl : Phenethyl groups (e.g., in the target compound) improve solubility and reduce metabolic oxidation compared to benzyl derivatives .
    • Halogenated Benzyl : Fluorine or chlorine at the 4-position (e.g., 4-fluorobenzyl) enhances metabolic stability but may reduce blood-brain barrier penetration .
  • 7-Position :

    • Pyridyl vs. Methoxyphenyl : Pyridyl groups (as in the target compound) improve hydrogen bonding with residues in CA isoforms, whereas methoxyphenyl groups favor tubulin binding .
    • Heteroaromatic Substitutions : Furyl or pyrrolyl groups (e.g., 7-(2-furylmethyl)) enhance kinase inhibition but show reduced cytotoxicity .

Biological Activity

The compound 2-(3,4-Dimethoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine belongs to a class of triazolopyrimidine derivatives that have garnered significant attention due to their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₈N₄O₂
  • Molecular Weight : 278.30 g/mol

Research indicates that triazolopyrimidine derivatives exert their biological effects through various mechanisms:

  • Antiproliferative Activity : The compound has shown significant antiproliferative effects against several cancer cell lines. For instance, in a study evaluating antiproliferative activities against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells, it was noted that related compounds exhibited IC50 values ranging from 0.53 μM to 13.1 μM depending on the specific derivative tested .
  • Cell Cycle Arrest and Apoptosis : The compound has been reported to induce G2/M phase arrest and promote apoptosis in cancer cells. This is often mediated through the regulation of key proteins involved in cell cycle progression and apoptosis pathways .
  • Inhibition of Signaling Pathways : The triazolopyrimidine derivatives have been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation of ERK1/2 and other downstream targets such as AKT and MEK1/2. This inhibition is crucial for disrupting tumor growth and survival signals within cancer cells .

Biological Activity Overview

Activity Type Cell Lines Tested IC50 Values (μM) Mechanism
AntiproliferativeMGC-8039.47ERK signaling pathway inhibition
HCT-1169.58Induction of apoptosis
MCF-713.1Cell cycle arrest
AntimicrobialMRSANot specifiedDNA intercalation and metallonuclease activity
Leishmania spp.Not specifiedLow toxicity to macrophages

Case Studies

Several studies have highlighted the biological efficacy of triazolopyrimidine derivatives similar to this compound:

  • Anticancer Activity : In a comparative study on various triazolopyrimidine derivatives, compound H12 exhibited superior antiproliferative activity against multiple cancer cell lines compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU). The study reported that H12 not only inhibited cell proliferation but also induced significant apoptosis through mitochondrial pathways .
  • Antimicrobial Properties : Another investigation into copper(II) complexes derived from triazolopyrimidine structures demonstrated potent antimicrobial activity against both planktonic cells and biofilms of MRSA. The complexes exhibited nuclease-like activity and were effective against Trypanosoma cruzi, highlighting their potential in treating infectious diseases alongside cancer therapies .

Q & A

Q. What protocols validate target engagement in cellular environments?

  • Methodology :
  • CETSA (Cellular Thermal Shift Assay) : Confirm target binding by measuring protein thermal stability shifts .
  • Click chemistry : Use alkyne-tagged probes to visualize compound localization via fluorescence microscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.